7-Methylbenzo[d]oxazole-2-carbonitrile
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Overview
Description
7-Methylbenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol with various reagents. One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . Another method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methylbenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂), ethanol, and various metal catalysts . Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents such as ethanol and 1,4-dioxane .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Methylbenzo[d]oxazole-2-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methylbenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound may also exhibit antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methylbenzo[d]oxazole-2-carbonitrile include other benzoxazole derivatives such as:
- 2-Aminobenzoxazole
- 2-Substituted benzoxazoles
- Benzothiazoles
- Benzimidazoles
Uniqueness
This compound is unique due to its specific cyano and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent and its utility in various industrial applications .
Properties
CAS No. |
137426-83-6 |
---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
7-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,1H3 |
InChI Key |
LRRWUNAPTPQVDP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(O2)C#N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)C#N |
Synonyms |
2-Benzoxazolecarbonitrile, 7-methyl- |
Origin of Product |
United States |
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